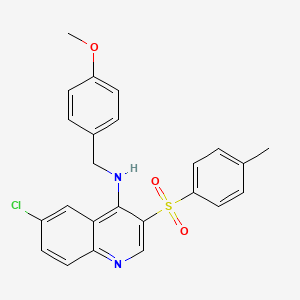

![molecular formula C13H13ClN4OS2 B2835999 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034433-08-2](/img/structure/B2835999.png)

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazole derivatives are important precursors in the synthesis of various photovoltaic materials . They are often included in a wide variety of biologically active compounds and various photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution . For example, the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave a 4-substituted product .Molecular Structure Analysis

The structure of similar compounds is usually established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Chemical Reactions Analysis

The chemistry of similar compounds is often limited to Stille cross-coupling co-polymerization . Further investigation of the chemistry of these compounds, including nucleophilic substitution, may have an impact on the preparation of new materials .Scientific Research Applications

Molecular Organization and Interaction Studies

Research on similar compounds has been conducted to understand their molecular organization within biological systems. For instance, the interaction of thiadiazole derivatives within dipalmitoylphosphatidylcholine (DPPC) liposome systems showed that these compounds could influence the phase transition in DPPC, affecting the molecular organization of lipids. This was evidenced by changes in fluorescence emissions, indicating potential applications in studying cell membrane dynamics and drug delivery systems (Dariusz Kluczyk et al., 2016).

Synthesis and Biological Activity

The synthesis of thiadiazole derivatives and their biological activities have been a significant area of research. A study focused on the synthesis of a 1,2,5-thiadiazole derivative and its antibacterial and DNA cleavage potential. This research highlights the compound's moderate inhibition against Mycobacterium tuberculosis, underlining the importance of the thiadiazole moiety in medicinal chemistry for developing new therapeutic agents (Suraj N. Mali et al., 2019).

Antiproliferative and Antimicrobial Properties

Another study explored Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability against oxidative stress, while others showed strong antimicrobial activity. This suggests potential applications in developing new therapeutic strategies against cancer and bacterial infections (M. Gür et al., 2020).

Material Science Applications

Research has also extended into material science, where thiadiazole-based compounds are used in photovoltaic materials synthesis. The selective synthesis of benzothiadiazole derivatives with morpholine highlights their importance as precursors in creating materials with specific electronic properties, relevant for the development of new photovoltaic devices (Nikita S. Gudim et al., 2021).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have been used as sensors for selective sensing of primary aromatic amines (PAAs) among various amines . The unique PAA detection performance can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs .

properties

IUPAC Name |

4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNFNCBAAMCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

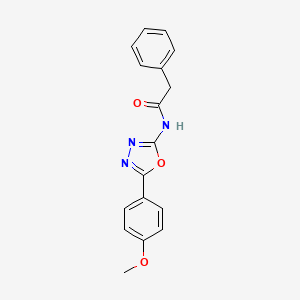

![7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2835916.png)

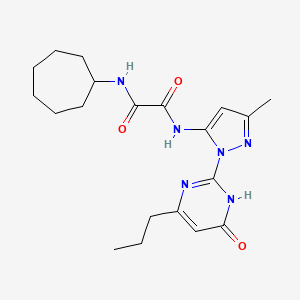

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2835917.png)

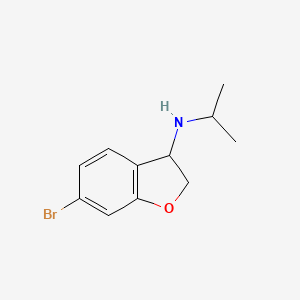

![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)

![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)